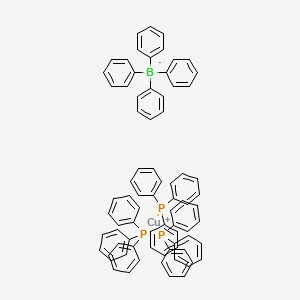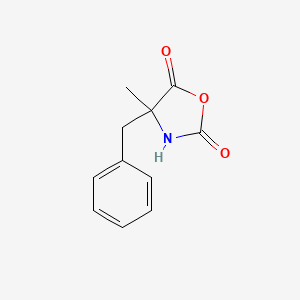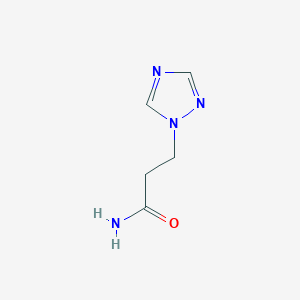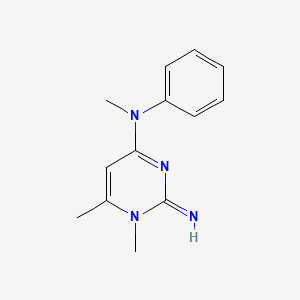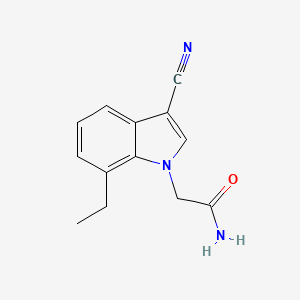
2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is a complex organic compound that belongs to the class of boronic acid derivatives. These compounds are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves several steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides and appropriate catalysts.
Addition of the Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions.
Attachment of the Boronic Ester Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl group.
Reduction: Reduction reactions could target the pyridine ring or the difluoromethoxy group.
Substitution: The boronic ester group makes the compound suitable for substitution reactions, especially in Suzuki-Miyaura cross-coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Palladium catalysts and bases such as potassium carbonate are commonly used in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions with aryl halides would yield biaryl compounds.
科学研究应用
Chemistry
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its boronic ester group.
Medicine
Therapeutic Agents: May be explored for its potential as a therapeutic agent in various diseases.
Industry
Material Science: Used in the development of new materials with unique properties.
作用机制
The mechanism of action for this compound would depend on its specific application. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form carbon-carbon bonds. The molecular targets and pathways involved would vary based on the specific reactions and conditions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Another boronic ester with similar reactivity.
属性
分子式 |
C15H20BF2NO3 |
|---|---|
分子量 |
311.13 g/mol |
IUPAC 名称 |
2-cyclopropyl-3-(difluoromethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C15H20BF2NO3/c1-14(2)15(3,4)22-16(21-14)10-7-11(20-13(17)18)12(19-8-10)9-5-6-9/h7-9,13H,5-6H2,1-4H3 |
InChI 键 |
SYGORLUGAFXWEB-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C3CC3)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
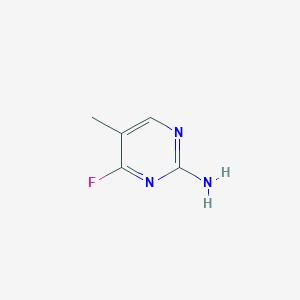
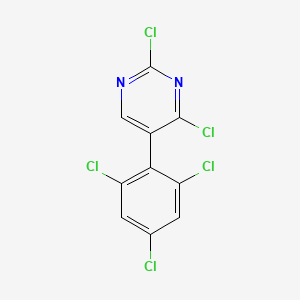
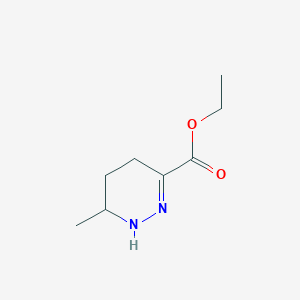
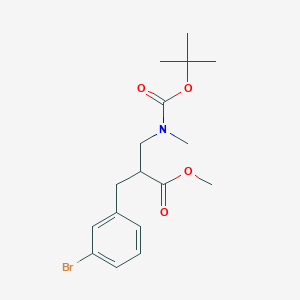


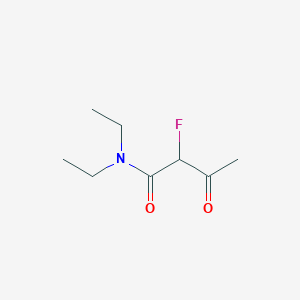
![[2-Oxo-3-(4-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13103250.png)
